5-(Naphthalen-2-yl)thiazol-2-amine
Description
5-(Naphthalen-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a naphthalen-2-yl group at the 5-position and an amino group at the 2-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings, and their derivatives are widely explored in medicinal chemistry due to their diverse biological activities.
Properties
Molecular Formula |
C13H10N2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) |
InChI Key |
DJWMDDJBMOYRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with naphthalene derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 5-(Naphthalen-2-yl)thiazol-2-amine may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as silica sulfuric acid (SSA) can be used to facilitate the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-(Naphthalen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures from 0°C to room temperature.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solvents like dichloromethane or acetonitrile; temperatures from 0°C to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The naphthalene moiety enhances the compound’s binding affinity and specificity for certain molecular targets, such as DNA gyrase in bacteria .
Comparison with Similar Compounds
Key Compounds:
4-(Naphthalen-2-yl)thiazol-2-amine
- Substituent: Naphthalen-2-yl at thiazole 4-position.
- Melting Point: 286°C (higher than phenyl-substituted analogs due to enhanced molecular symmetry and packing efficiency).
- Yield: 76% via lactic acid-mediated synthesis .
5-(Naphthalen-1-ylmethyl)thiazol-2-amine
- Substituent: Naphthalen-1-ylmethyl (with a methylene spacer).
- XLogP3: 3.8 (indicative of high lipophilicity).
- Molecular Weight: 240.33 g/mol.
- Storage: Requires 2–8°C under argon, suggesting sensitivity to oxidation .
5-(4-Fluorophenyl)thiazol-2-amine
- Substituent: Electron-withdrawing 4-fluorophenyl.
- Boiling Point: 359.1°C (reflecting stronger intermolecular forces from fluorine’s electronegativity).
- Molecular Formula: C₉H₇FN₂S .
5-(Pyridin-4-yl)thiazol-2-amine
Comparative Analysis:
| Property | 5-(Naphthalen-2-yl)thiazol-2-amine (Target) | 4-(Naphthalen-2-yl)thiazol-2-amine | 5-(Naphthalen-1-ylmethyl)thiazol-2-amine | 5-(4-Fluorophenyl)thiazol-2-amine |
|---|---|---|---|---|
| Substituent Position | 5-position | 4-position | 5-position (with methylene spacer) | 5-position |
| Melting Point (°C) | Not reported | 286 | Not reported | Not reported |
| Molecular Weight (g/mol) | 241.31 (estimated) | 241.31 | 240.33 | 194.23 |
| XLogP3 | ~4.0 (estimated) | ~4.0 | 3.8 | ~2.5 |
| Synthetic Yield | Not reported | 76% | Not reported | Not reported |
Physicochemical Properties
- Thermal Stability : The 4-(naphthalen-2-yl) isomer’s high melting point (286°C) indicates robust crystalline packing, whereas methylene-spacer derivatives (e.g., 5-(naphthalen-1-ylmethyl)) may exhibit lower thermal stability due to increased flexibility .
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